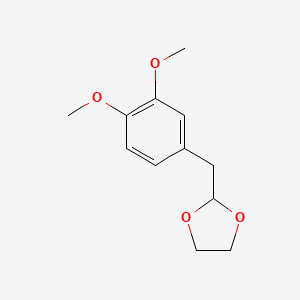

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Description

BenchChem offers high-quality 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMVVWDRCLJXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645872 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-27-8 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Role of 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane in Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing highly reactive intermediates in complex depolymerization and synthetic workflows. 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane (CAS: 898759-27-8) represents a paradigmatic success in this arena[1]. Structurally, it is the cyclic acetal derivative of 3,4-dimethoxyphenylacetaldehyde. Its primary significance lies in its role as a stabilized intermediate during the acid-catalyzed depolymerization of lignin—specifically the cleavage of β-O-4 aryl ether linkages[2].

By trapping the volatile and reactive Hibbert's ketone/aldehyde intermediates with ethylene glycol, researchers prevent repolymerization, thereby securing high yields of valuable aromatic monomers[3]. For foundational literature on this mechanism, refer to the authoritative. This whitepaper dissects the physical properties, mechanistic causality, and validated experimental protocols surrounding this crucial compound.

Physicochemical Properties & Structural Analysis

Understanding the physical and topological properties of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane is essential for optimizing solvent systems and chromatographic purification. The presence of the 1,3-dioxolane ring imparts stability under neutral and basic conditions, while the 3,4-dimethoxybenzyl moiety provides a handle for further electrophilic aromatic substitution or deprotection[1].

| Property | Value | Causality / Implication for Research |

| IUPAC Name | 2-(3,4-dimethoxybenzyl)-1,3-dioxolane | Defines the core acetal and aromatic substitution. |

| CAS Registry Number | 898759-27-8 | Essential for procurement and regulatory tracking[1]. |

| Molecular Formula | C12H16O4 | Indicates a highly oxygenated structure[1]. |

| Molecular Weight | 224.25 g/mol | Suggests a relatively high boiling point, typically requiring vacuum distillation[1]. |

| LogP | 1.6192 | Moderate lipophilicity; highly soluble in EtOAc, DCM, and moderately in alcohols[1]. |

| Topological Polar Surface Area | 36.92 Ų | Dictates excellent membrane permeability if used as a pharmaceutical precursor[1]. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms serve as interaction points for polar stationary phases (e.g., silica gel)[1]. |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents ambient moisture from initiating slow acid-catalyzed hydrolysis[1]. |

Mechanistic Causality: The Ethylene Glycol Stabilization Strategy

In the valorization of lignocellulosic biomass, the acidolysis of β-O-4 linkages traditionally yields reactive aldehydes (e.g., 3,4-dimethoxyphenylacetaldehyde) that rapidly undergo unwanted condensation reactions[4]. To circumvent this, the "aldehyde stabilization strategy" is employed[2].

Causality of Acetalization : The addition of ethylene glycol to the acidic reaction matrix serves a dual purpose. Kinetically, the diol outcompetes other nucleophiles (including other phenolic fragments) to attack the protonated aldehyde. Thermodynamically, the formation of the five-membered 1,3-dioxolane ring is highly favored due to the chelate effect, driving the equilibrium toward the stable 2-(3,4-dimethoxybenzyl)-1,3-dioxolane[3]. This effectively "locks" the monomer, preventing degradation and allowing for near-quantitative recovery[2]. For a deep dive into the computational thermodynamics of this step, see the .

Mechanistic pathway of β-O-4 lignin acidolysis and stabilization via ethylene glycol.

Experimental Protocol: In Situ Synthesis and Isolation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the underlying rationale and the expected observational data to confirm success.

Experimental workflow for the synthesis and isolation of the dioxolane derivative.

Step-by-Step Methodology:

-

Step 1: Substrate Preparation

-

Action : Dissolve the lignin model compound (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) in anhydrous 1,4-dioxane[4].

-

Causality : 1,4-Dioxane is chosen for its superior solvation of highly oxygenated aromatic compounds and its inertness under acidic conditions.

-

-

Step 2: Reagent Addition

-

Action : Add 1.5 equivalents of ethylene glycol followed by a catalytic amount of trifluoromethanesulfonic acid (HOTf)[2].

-

Causality : Ethylene glycol is used in slight excess to drive the equilibrium toward acetal formation. HOTf is selected because its conjugate base (triflate) is highly non-nucleophilic, preventing competitive trapping of the benzyl cation intermediate[2].

-

-

Step 3: Thermal Activation & Self-Validation

-

Action : Heat the reaction mixture to 85°C for 2–4 hours[5].

-

Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate solvent system. The validation of the forward reaction is confirmed by the disappearance of the starting material spot and the emergence of a new, less polar spot corresponding to 2-(3,4-dimethoxybenzyl)-1,3-dioxolane.

-

-

Step 4: Quenching & Self-Validation

-

Action : Cool to room temperature and quench by adding saturated aqueous NaHCO₃ dropwise.

-

Causality & Validation : Neutralization halts the acid-catalyzed equilibrium, locking the product as the stable acetal. The cessation of CO₂ evolution (bubbling) serves as a visual confirmation that all HOTf has been neutralized.

-

-

Step 5 & 6: Extraction & Purification

-

Action : Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography[2].

-

Causality : The moderate LogP (1.6192) of the product ensures quantitative partitioning into the EtOAc layer[1].

-

Downstream Applications in Drug Development

Beyond biomass valorization, 2-(3,4-dimethoxybenzyl)-1,3-dioxolane is a highly versatile building block in pharmaceutical synthesis. The 3,4-dimethoxyphenyl moiety is a structural hallmark of numerous biologically active alkaloids, including papaverine and its derivatives. By masking the reactive aldehyde as a 1,3-dioxolane, synthetic chemists can perform harsh transformations (e.g., Grignard additions, reductions, or cross-coupling reactions) on other parts of a complex molecule without risking unwanted nucleophilic attack at the carbonyl carbon. Once the desired transformations are complete, the aldehyde can be quantitatively regenerated via mild aqueous acid hydrolysis.

Conclusion

2-(3,4-Dimethoxybenzyl)-1,3-dioxolane is more than a mere synthetic intermediate; it is a testament to the power of rational chemical design. By understanding its physicochemical properties and the mechanistic causality of its formation, researchers can leverage this compound to achieve high-yield lignin depolymerization and streamline the synthesis of complex pharmaceutical agents.

References

-

Rahimi, A., et al. "Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin." Journal of the American Chemical Society, 2015. Available at:[Link]

-

Imai, T., et al. "Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin. Part 1: Kinetics of the formation of enol ether from non-phenolic C6-C2 type model compounds." Journal of Wood Chemistry and Technology, 2001. Available at:[Link]

-

Riaz, A., et al. "New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry." ACS Sustainable Chemistry & Engineering, 2021. Available at:[Link]

Sources

High-Resolution ¹H NMR Spectral Analysis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

In modern drug development and complex organic synthesis, the precise structural elucidation of intermediate compounds is paramount. 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene —commonly referred to as homoveratraldehyde ethylene acetal—serves as a critical building block in the synthesis of isoquinoline alkaloids (such as cherylline derivatives) and acts as a stable model compound in lignin depolymerization studies [2, 3].

As a Senior Application Scientist, I approach the structural verification of this compound not merely as a checklist of peaks, but as a dynamic interplay of electron density, magnetic anisotropy, and spin-spin coupling. This guide provides an in-depth analysis of its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol for high-fidelity data acquisition [1].

Chemical Architecture & Spin System Causality

The molecule (

-

The 3,4-Dimethoxyphenyl Core: The aromatic ring contains three chemically non-equivalent protons (H-2, H-5, H-6). The electron-donating methoxy groups (-OCH₃) via resonance (+M effect) shield the ortho and para positions, pushing these aromatic protons slightly upfield (δ 6.70–6.90 ppm) compared to unsubstituted benzene (δ 7.26 ppm).

-

The Methoxy Groups: The two -OCH₃ groups are directly attached to the aromatic ring. The highly electronegative oxygen atoms withdraw electron density inductively (-I effect), deshielding the methyl protons and anchoring them firmly around δ 3.85 ppm.

-

The Benzylic Methylene Linker (-CH₂-): Positioned between the aromatic ring and the acetal carbon, these protons are subjected to the magnetic anisotropy of the

-electron cloud of the benzene ring. However, lacking direct attachment to an oxygen atom, they resonate at a moderate downfield position (δ 2.85 ppm). -

The 1,3-Dioxolane (Acetal) Ring:

-

Acetal Methine (-CH-): This single proton is flanked by two highly electronegative oxygen atoms. The cumulative inductive withdrawal strips the proton of its electron cloud, drastically reducing its diamagnetic shielding tensor and thrusting it far downfield to ~δ 5.05 ppm.

-

Ethylene Protons (-O-CH₂-CH₂-O-): These four protons form a complex spin system. Due to the restricted conformation of the 5-membered ring and the chiral center at the adjacent benzylic carbon (in substituted derivatives), they often present as a tightly coupled multiplet (AA'BB' system) between δ 3.80–4.00 ppm.

-

Quantitative Spectral Data

The following table synthesizes the expected ¹H NMR parameters (acquired in

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |

| 6.70 – 6.90 | Multiplet (m) | - | 3H | Aromatic protons (H-2, H-5, H-6) |

| 5.05 | Triplet (t) | 5.0 | 1H | Acetal methine (-CH-) |

| 3.80 – 4.00 | Multiplet (m) | - | 4H | Dioxolane ethylene protons (-O-CH₂-CH₂-O-) |

| 3.85 | Singlet (s) | - | 6H | Methoxy protons (2 × -OCH₃) |

| 2.85 | Doublet (d) | 5.0 | 2H | Benzylic methylene (-CH₂-) |

Note: The methoxy singlets and the dioxolane multiplet often overlap in lower-field instruments, but are distinctly resolved at ≥400 MHz.

Logical Workflow & Spin-Spin Coupling Visualization

To truly understand the spectrum, one must map the scalar (

Caption: Structural-to-spectral mapping of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene spin systems.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, raw data must be unimpeachable. The following protocol is designed as a self-validating system; if the validation checkpoints fail, the acquisition must be halted and corrected [1].

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -

Causality:

provides the deuterium lock signal, while TMS acts as the internal chemical shift reference (δ 0.00 ppm). -

Validation Checkpoint: The solution must be completely transparent. Particulate matter causes magnetic susceptibility gradients, leading to broad, unresolvable peaks. Filter through glass wool if necessary.

Step 2: Probe Tuning and Matching

-

Action: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Execute the atma (Automatic Tuning and Matching) routine for the ¹H frequency.

-

Causality: Tuning ensures the probe's LC circuit resonates exactly at the Larmor frequency of the protons. Matching ensures the impedance matches the transmission line (50 ohms), maximizing the Signal-to-Noise Ratio (SNR).

-

Validation Checkpoint: The "wobble curve" must show a deep, centered dip at the exact observation frequency.

Step 3: Locking and Gradient Shimming

-

Action: Lock the magnetic field to the

deuterium resonance. Perform automated gradient shimming (TopShim or equivalent) focusing on the Z1–Z5 gradients. -

Causality: Shimming homogenizes the

magnetic field across the sample volume, which is critical for resolving fine -

Validation Checkpoint: Acquire a single dummy scan. The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be

Hz. If it is broader, re-shim.

Step 4: Data Acquisition parameters

-

Action: Set a 30° excitation pulse (zg30), a spectral width of 15 ppm, and a relaxation delay (

) of 2.0 to 5.0 seconds. Acquire 16 to 64 transients. -

Causality: A 30° pulse combined with an adequate

ensures that all protons fully relax back to thermal equilibrium between scans via spin-lattice relaxation ( -

Validation Checkpoint: Post-acquisition integration must yield a precise 3 : 1 : 4 : 6 : 2 ratio. Deviations

indicate incomplete relaxation or sample impurity.

Step 5: Signal Processing

-

Action: Apply a zero-filling factor to reach 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to the Fourier Transform (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction.

-

Causality: Zero-filling improves digital resolution, while a 0.3 Hz LB suppresses high-frequency noise without sacrificing the resolution of the 5.0 Hz coupling constants.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

-

Deuss, P. J., et al. (2017). Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin. Part 1: Kinetics of the formation of enol ether from non-phenolic C6-C2 type model compounds. ResearchGate.[Link]

-

Vasilev, N., et al. (2015). Advances in Contemporary Research: A brief review of Cherylline synthesis. ResearchGate.[Link]

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3,4-dimethoxybenzyl)-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed protocol for spectral acquisition, a thorough interpretation of the ¹³C NMR data with complete peak assignments, and a discussion of the underlying principles. This guide serves as a practical reference for the structural elucidation and characterization of this and structurally related molecules.

Introduction

2-(3,4-Dimethoxybenzyl)-1,3-dioxolane is a heterocyclic organic compound with applications in the synthesis of various biologically active molecules and as a protecting group in organic synthesis. The unambiguous structural confirmation of this molecule is paramount for its use in these fields. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its local electronic environment. This guide will delve into the ¹³C NMR spectral features of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane can be predicted by dissecting the molecule into its constituent functional groups and considering the electronic effects of the substituents. The molecule consists of a 1,3-dioxolane ring, a benzylic methylene bridge, and a 3,4-dimethoxyphenyl group.

-

Aromatic Carbons: The benzene ring contains six carbons. The two carbons bearing the methoxy groups (C-3' and C-4') are expected to be the most downfield (highest ppm) among the aromatic signals due to the deshielding effect of the oxygen atoms. The remaining four aromatic carbons will have chemical shifts influenced by the positions of the methoxy groups and the benzyl substituent.

-

Acetal Carbon (C-2): The carbon of the dioxolane ring bonded to two oxygen atoms (the acetal carbon) is expected to have a chemical shift in the range of 90-110 ppm.[1]

-

Dioxolane Methylene Carbons (C-4, C-5): The two methylene carbons of the dioxolane ring are chemically equivalent due to the free rotation around the C-2-C-benzylic bond and will appear as a single signal. Their chemical shifts are typically in the range of 60-80 ppm.[1][2]

-

Benzylic Carbon: The benzylic methylene carbon, situated between the aromatic ring and the dioxolane ring, is expected to have a chemical shift in the range of 40-55 ppm.[1]

-

Methoxy Carbons: The two methoxy carbons are in slightly different electronic environments and may have distinct chemical shifts, typically around 55-60 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

A standardized protocol for acquiring a high-quality ¹³C NMR spectrum of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane is presented below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of purified 2-(3,4-dimethoxybenzyl)-1,3-dioxolane.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.[2][4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][5]

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Alternatively, the residual solvent peak can be used as a secondary reference.[6][7]

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency domain.[8]

-

Phase and Baseline Correction: Manual or automatic phase correction and baseline correction are applied to obtain a spectrum with correctly phased peaks on a flat baseline.[8][9]

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent signal.

Spectral Data and Interpretation

The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(3,4-dimethoxybenzyl)-1,3-dioxolane. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C-2 | Acetal | 103.5 |

| C-4, C-5 | Dioxolane CH₂ | 65.2 |

| Benzylic CH₂ | Benzylic | 41.8 |

| C-1' | Aromatic (Quaternary) | 131.0 |

| C-2' | Aromatic (CH) | 112.5 |

| C-3' | Aromatic (Quaternary, OMe) | 149.1 |

| C-4' | Aromatic (Quaternary, OMe) | 148.5 |

| C-5' | Aromatic (CH) | 111.3 |

| C-6' | Aromatic (CH) | 121.0 |

| 3'-OCH₃ | Methoxy | 55.9 |

| 4'-OCH₃ | Methoxy | 55.8 |

Visualization of Molecular Structure and Assignments

The following diagram illustrates the chemical structure of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane with the carbon atoms numbered for clear correlation with the spectral data.

Caption: Molecular structure of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane with carbon numbering.

Advanced NMR Techniques for Structural Confirmation

To further validate the assignments, advanced NMR experiments can be employed.

6.1. DEPT (Distortionless Enhancement by Polarization Transfer)

A DEPT experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[10][11][12][13][14]

-

DEPT-90: This experiment would show only the signals for the methine (CH) carbons, which in this molecule are C-2', C-5', and C-6'.

-

DEPT-135: This experiment would show positive signals for CH and CH₃ carbons (C-2', C-5', C-6', and the two OCH₃ carbons) and negative signals for CH₂ carbons (benzylic CH₂ and C-4, C-5 of the dioxolane ring). The quaternary carbons (C-1', C-3', and C-4') would be absent in both DEPT-90 and DEPT-135 spectra.

Caption: Experimental workflow for the structural elucidation of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane using ¹³C NMR.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers can confidently characterize this molecule. The integration of theoretical predictions, standardized experimental procedures, and advanced NMR techniques ensures the scientific integrity and trustworthiness of the structural assignment.

References

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Mechanism of formation of 2-(3,4-dimethoxy-phenyl)-4-methyl-1,3-dioxolane. (n.d.). In ResearchGate. Retrieved from [Link]

-

Hore, P. J. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Butts, C. P., Jones, C. R., & Harvey, J. N. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4686-4694. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water - Supporting Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 3,4-Dimethoxybenzyl Alcohol at BMRB. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Guan, Y., Zhang, Y., & Liu, Y. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Evans, D. A., & Rieger, D. L. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Veratraldehyde. In PubChem. Retrieved from [Link]

-

MathWorks. (2024, June 14). NMR Data Processing and Analysis - File Exchange - MATLAB Central. Retrieved from [Link]

-

Maldonado, L. A., Escobar, P., & Rodríguez, M. S. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(11), 18876-18890. Retrieved from [Link]

-

University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 942-968. Retrieved from [Link]

-

Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

-

Zhang, Y., Kang, L., & Li, B. (2016). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 21(8), 1043. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

NMR Wiki. (2010, July 29). Databases. Retrieved from [Link]

-

Fiveable. (2026, March 2). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Electronic Supplementary Material (ESI). Retrieved from [Link]

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 9. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]

- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. fiveable.me [fiveable.me]

- 14. web.uvic.ca [web.uvic.ca]

Mass Spectrometry Analysis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene: A Comprehensive Technical Guide

Executive Summary & Chemical Context

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (C₁₂H₁₆O₄, MW: 224.25 g/mol ), commonly known as homoveratraldehyde ethylene acetal, is a highly stable, protected intermediate utilized extensively in advanced organic synthesis. It serves as a critical building block in the total synthesis of complex isoquinoline alkaloids, such as cherylline[1], and functions as a key precursor in active pharmaceutical ingredient (API) manufacturing.

The presence of the 1,3-dioxolane protecting group shields the reactive aldehyde during multi-step syntheses. However, accurately quantifying this compound, profiling its impurities, and monitoring reaction kinetics requires highly specific mass spectrometry (MS) workflows. This guide provides an authoritative, self-validating framework for analyzing this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ionization Mechanics & Structural Stability (E-E-A-T Insights)

The analytical behavior of this molecule is governed by two electron-rich moieties: the 1,2-dimethoxybenzene (veratrole) ring and the 1,3-dioxolane ring.

-

Electron Impact (EI) Dynamics: Under hard ionization (70 eV), the molecule exhibits highly predictable fragmentation. The 1,3-dioxolane ring strongly directs alpha-cleavage, yielding exceptionally stable oxonium ions[2][3].

-

Electrospray Ionization (ESI) Dynamics: The acetal oxygens readily accept protons to form an abundant[M+H]⁺ ion.

-

Critical Methodological Pitfall (Causality): Acetal groups are notoriously labile in acidic aqueous environments. If standard LC-MS mobile phases containing 0.1% formic acid (pH ~2.7) are utilized, the compound will undergo rapid, on-column hydrolysis back to homoveratraldehyde[4]. This results in split peaks, poor recovery, and false quantitative data. Therefore, neutral or slightly basic mobile phases (e.g., ammonium acetate) are strictly required to maintain the structural integrity of the analyte during LC-MS analysis.

GC-MS (Electron Impact) Analytical Protocol

GC-MS is the gold standard for purity profiling of this compound due to its high volatility and thermal stability in anhydrous environments.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the sample in anhydrous ethyl acetate or hexane to a concentration of 10-50 µg/mL. Self-Validation Step: Dry the extract over anhydrous sodium sulfate (Na₂SO₄) prior to injection. Trace water in the hot GC inlet (250°C) will thermally hydrolyze the acetal.

-

Chromatographic Separation:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

-

Oven Program: 80°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min).

-

-

Mass Spectrometry (EI):

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50–300.

-

EI Fragmentation Pathway

Upon electron impact, the molecular ion (M⁺• at m/z 224) undergoes rapid alpha-cleavage. The cleavage of the bond between the benzylic CH₂ and the dioxolane ring yields two highly stable, competing fragments: the 1,3-dioxolan-2-yl cation (m/z 73) and the 3,4-dimethoxybenzyl cation (m/z 151)[2][3]. The m/z 73 ion is the universal diagnostic base peak for ethylene acetals.

Figure 1: GC-MS (EI, 70 eV) alpha-cleavage fragmentation pathway of the ethylene acetal.

GC-MS Quantitative Data Summary

| m/z | Ion Assignment | Relative Abundance | Mechanistic Origin |

| 224 | [M]⁺• | 5–10% | Intact molecular ion |

| 151 | [C₉H₁₁O₂]⁺ | 60–80% | Alpha-cleavage (loss of dioxolanyl radical) |

| 136 | [C₈H₈O₂]⁺• | 15–25% | Loss of •CH₃ from m/z 151 |

| 73 | [C₃H₅O₂]⁺ | 100% (Base Peak) | Alpha-cleavage (loss of dimethoxybenzyl radical) |

LC-MS/MS (ESI+) Analytical Protocol

LC-MS/MS is utilized for trace-level quantification (e.g., pharmacokinetics or residual impurity testing) where high sensitivity and matrix tolerance are required.

Step-by-Step Methodology

-

Sample Preparation: Dilute samples in 50:50 Methanol:Water containing 10 mM Ammonium Bicarbonate (pH 7.5). Self-Validation Step: Spike samples with a deuterated internal standard (e.g., homoveratraldehyde-d3 ethylene acetal) to correct for matrix-induced ion suppression.

-

Chromatographic Separation:

-

Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). (Crucial: Do not use Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+ MRM):

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 400°C.

-

Declustering Potential (DP): Keep low (e.g., 40 V) to prevent in-source fragmentation of the fragile acetal.

-

ESI Collision-Induced Dissociation (CID) Pathway

In the collision cell, the protonated molecule ([M+H]⁺ at m/z 225) undergoes two primary pathways. The dominant pathway is the heterolytic cleavage of the benzylic C-C bond, expelling neutral 1,3-dioxolane (74 Da) to form the highly conjugated 3,4-dimethoxybenzyl cation (m/z 151). A secondary pathway involves the ring-opening loss of ethylene oxide (44 Da) to yield the protonated aldehyde (m/z 181).

Figure 2: LC-MS/MS (ESI+) CID fragmentation pathway of the protonated acetal.

LC-MS/MS MRM Parameters Summary

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Diagnostic Purpose |

| 225.1 | 151.1 | 50 | 15 | Quantifier (Highest sensitivity) |

| 225.1 | 181.1 | 50 | 10 | Qualifier 1 (Confirms acetal ring) |

| 225.1 | 119.1 | 50 | 25 | Qualifier 2 (Confirms veratrole ring) |

References

- Source: researchgate.

- Source: thieme-connect.

- Source: scribd.

- Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin.

Sources

preparation of 3,4-dimethoxybenzaldehyde protecting groups

An In-depth Technical Guide to the Strategic Application of 3,4-Dimethoxybenzyl Protecting Groups in Organic Synthesis

Abstract

The 3,4-dimethoxybenzyl (DMB) group, derived from 3,4-dimethoxybenzaldehyde and its related precursors, serves as a versatile and finely-tunable protecting group for hydroxyl and amine functionalities in complex organic synthesis. Its heightened sensitivity to both oxidative and acidic cleavage conditions, relative to the more conventional benzyl (Bn) and p-methoxybenzyl (PMB) ethers, establishes the DMB group as a critical tool for implementing sophisticated, orthogonal protection strategies. This guide provides a comprehensive exploration of the DMB protecting group, detailing the underlying chemical principles, formation and cleavage protocols, and its strategic deployment in multistep synthesis, particularly within carbohydrate and peptide chemistry.

Introduction: The 3,4-Dimethoxybenzyl (DMB) Group in Context

Protecting groups are fundamental to modern organic synthesis, enabling chemists to mask reactive functional groups and achieve regioselective transformations in polyfunctional molecules.[1] The benzyl (Bn) ether is a cornerstone of hydroxyl protection due to its general robustness, yet its removal typically requires harsh reductive conditions (catalytic hydrogenolysis).[2][3] To introduce greater finesse, electronically-tuned benzyl analogues were developed. The p-methoxybenzyl (PMB) group, with its electron-donating methoxy substituent, was found to be labile to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

The 3,4-dimethoxybenzyl (DMB) group represents a further refinement. The presence of a second methoxy group on the aromatic ring further increases its electron density, rendering it even more susceptible to cleavage under both oxidative and acidic conditions than the PMB group.[4][5] This distinct reactivity profile allows for hierarchical deprotection schemes where a DMB ether can be selectively cleaved in the presence of PMB and Bn ethers, a cornerstone of orthogonal synthesis.[1][6][7]

Furthermore, 3,4-dimethoxybenzaldehyde itself is a valuable reagent for the protection of 1,2- and 1,3-diols through the formation of a 3,4-dimethoxybenzylidene acetal. These acetals offer robust protection under basic conditions but are readily cleaved by acid-catalyzed hydrolysis.[8][9][10]

This guide will address two primary applications:

-

The DMB Group for Single Hydroxyl/Amine Protection: Formation of DMB ethers and amides.

-

The DMB-Acetal for Diol Protection: Formation of cyclic acetals from 3,4-dimethoxybenzaldehyde.

Installation of DMB Protecting Groups

Protection of Alcohols as DMB Ethers

The most common method for installing a DMB ether is a Williamson ether synthesis, using 3,4-dimethoxybenzyl chloride or bromide as the alkylating agent. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then displaces the halide.

-

Causality: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for a wide range of alcohols. For more sensitive substrates, milder bases such as silver(I) oxide (Ag₂O) can be employed, particularly in carbohydrate chemistry. The reaction is driven by the formation of a stable salt byproduct (e.g., NaCl).

Protection of Diols as 3,4-Dimethoxybenzylidene Acetals

For the simultaneous protection of 1,2- or 1,3-diols, 3,4-dimethoxybenzaldehyde is reacted under acidic catalysis, typically with its dimethyl acetal derivative, 3,4-dimethoxybenzaldehyde dimethyl acetal, to drive the equilibrium.

-

Causality: The reaction proceeds via formation of a hemiacetal followed by protonation of the hydroxyl group and elimination of water (or methanol when using the dimethyl acetal) to form a stabilized oxonium ion. Intramolecular attack by the second hydroxyl group of the diol closes the ring to form the cyclic acetal.[10] The use of an acid catalyst (e.g., p-toluenesulfonic acid, CSA) is essential to protonate the carbonyl and facilitate the dehydration steps.

Caption: Acid-catalyzed formation of a cyclic acetal.

Deprotection Strategies: The Core of DMB Utility

The true value of the DMB group lies in the variety of mild conditions under which it can be selectively removed.

Oxidative Cleavage

Oxidative cleavage is the most powerful method for differentiating between various benzyl-type ethers. The rate of cleavage is directly proportional to the electron-donating ability of the substituents on the aromatic ring.

Reactivity Order: DMB > PMB > Bn

Common reagents include DDQ and Ceric Ammonium Nitrate (CAN).

-

Mechanism with DDQ: The reaction proceeds through a single-electron transfer (SET) mechanism. The electron-rich DMB ether forms a charge-transfer (CT) complex with the electron-acceptor DDQ. This is followed by transfer of a hydrogen atom (or proton and electron) to generate a stabilized benzylic carbocation. Subsequent hydrolysis of this intermediate liberates the free alcohol and 3,4-dimethoxybenzaldehyde.[4][5] The presence of water is crucial for the final hydrolysis step.

Caption: Experimental workflow for acidic DMB deprotection.

Catalytic Hydrogenolysis

Like other benzyl-type ethers, DMB ethers can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). [2]However, this method lacks orthogonality with respect to other benzyl groups and other reducible functional groups (e.g., alkenes, alkynes, nitro groups). It is generally not the method of choice if the unique electronic properties of the DMB group are being exploited, but it remains a viable option for a final deprotection step. Interestingly, benzylidene acetals can sometimes be selectively retained during the hydrogenolysis of benzyl ethers by using specific catalysts like Raney Nickel. [11]

Orthogonal Protection Schemes

The differential lability of the DMB group is its most significant strategic advantage. A synthetic route can be designed where multiple hydroxyl groups are protected with different benzyl-type ethers, allowing for their sequential and selective removal.

-

Scenario: A molecule contains both a DMB ether and a Bn ether.

-

Step 1: Treatment with DDQ will selectively cleave the DMB ether, leaving the Bn ether untouched. The newly revealed hydroxyl group can then be functionalized.

-

Step 2: The Bn ether can be removed at a later stage via catalytic hydrogenolysis.

-

This orthogonality is crucial in the synthesis of complex molecules like oligosaccharides and peptides, where precise control over the modification of specific sites is required. [6][7][12]

Data Summary and Comparison

| Protecting Group | Structure | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Benzyl (Bn) | Ph-CH₂- | Very Stable | Very Stable | Readily Cleaved |

| p-Methoxybenzyl (PMB) | (4-MeO-Ph)-CH₂- | Readily Cleaved | Labile | Readily Cleaved |

| 3,4-Dimethoxybenzyl (DMB) | (3,4-diMeO-Ph)-CH₂- | Very Readily Cleaved | Very Labile | Readily Cleaved |

| 3,4-DMB Acetal | (3,4-diMeO-Ph)-CH(OR)₂ | Stable | Very Readily Cleaved (Hydrolysis) | Labile (Reductive Opening Possible) |

Experimental Protocols

Protocol 1: Protection of a Diol as a 3,4-Dimethoxybenzylidene Acetal

-

Materials: Diol substrate, 3,4-dimethoxybenzaldehyde dimethyl acetal, p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), anhydrous N,N-dimethylformamide (DMF) or toluene.

-

Procedure:

-

To a solution of the diol (1.0 equiv) in anhydrous DMF, add 3,4-dimethoxybenzaldehyde dimethyl acetal (1.2 equiv).

-

Add a catalytic amount of p-TsOH (0.05 equiv).

-

Heat the reaction mixture to 60 °C under an inert atmosphere (N₂ or Ar) and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding triethylamine (Et₃N) to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired 3,4-dimethoxybenzylidene acetal.

-

Protocol 2: Oxidative Deprotection of a DMB Ether with DDQ

-

Materials: DMB-protected substrate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (CH₂Cl₂), water or a phosphate buffer (pH 7).

-

Procedure:

-

Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equiv) portion-wise. The solution will typically turn dark green or brown, indicating the formation of the charge-transfer complex.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 3: Acidic Deprotection of a 3,4-Dimethoxybenzylidene Acetal

-

Materials: Acetal-protected substrate, acetic acid, water.

-

Procedure:

-

Dissolve the 3,4-dimethoxybenzylidene acetal (1.0 equiv) in an aqueous acetic acid solution (e.g., 80% AcOH in H₂O). [10] 2. Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting diol by silica gel column chromatography.

-

Conclusion

The 3,4-dimethoxybenzyl protecting group and its corresponding benzylidene acetal are sophisticated tools for the modern synthetic chemist. Their predictable and distinct lability under oxidative and acidic conditions provides a level of control that is essential for the construction of complex molecular architectures. By understanding the mechanistic principles behind their installation and cleavage, researchers can design more efficient, selective, and elegant synthetic routes, particularly in fields requiring intricate, multi-step protection and deprotection sequences.

References

-

HETEROCYCLES, Vol. 84, No. 2, 2012. DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). [Link]

-

Organic Chemistry Portal. (2008, November 10). Best Synthetic Methods: Functional Group Protection. [Link]

-

Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 78(11), 5264–5272. [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

- Google Patents. (1987). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for acetal chemistry, specific link unavailable).

-

PubMed. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. [Link]

-

Organic Chemistry Portal. Benzylidene Acetals. [Link]

- Google Patents. (2011). CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde.

-

Vincent, A., & Prunet, J. (2006). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. Tetrahedron Letters, 47(24), 4075–4077. [Link]

-

ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]

-

PMC. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

-

ResearchGate. (2019). Conversion of 3,4-dimethoxy benzaldehyde by catalysts to form acetal... [Link]

-

ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

-

Carl ROTH. 3,4-Dimethoxybenzaldehyde. [Link]

-

PMC. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

-

PMC. (2006). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Link]

-

Fiveable. (2025). Orthogonal Protection Definition. [Link]

-

eScholarship. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

- Google Patents. (1987).

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Wordpress. Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

-

MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Science of Synthesis. (2012). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

ACS Publications. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. [Link]

-

Royal Society of Chemistry. (2020). Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. [Link]

- Houben-Weyl Methods of Organic Chemistry. (2005). 2.3 Amide Group. (General reference, specific link unavailable).

-

ResearchGate. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for orthogonal sets, specific link unavailable).

-

Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Benzylidene Acetals [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide on CAS 898759-27-8: 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane in Advanced Organic Synthesis

An in-depth technical guide on the properties, mechanistic utility, and synthetic applications of CAS 898759-27-8.

Executive Summary & Chemical Identity

CAS 898759-27-8, chemically identified as 2-(3,4-dimethoxybenzyl)-1,3-dioxolane or 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, is a highly specialized protected aldehyde utilized in advanced organic synthesis. Functionally, it serves as the ethylene acetal of homoveratraldehyde (3,4-dimethoxyphenylacetaldehyde).

In the realm of drug development and complex alkaloid synthesis, free homoveratraldehyde is notoriously unstable—prone to rapid auto-oxidation, spontaneous aldol self-condensation, and polymerization under ambient conditions. By masking the reactive carbonyl carbon with a 1,3-dioxolane protecting group, CAS 898759-27-8 provides a shelf-stable, unreactive electrophile equivalent that can survive harsh upstream synthetic conditions (such as Grignard additions or basic environments) before being selectively unmasked[1].

Physicochemical Properties & Structural Analysis

To ensure reproducibility in synthetic workflows, understanding the baseline physicochemical properties of this compound is critical. Below is a consolidated table of its core properties[2]:

| Property | Value / Description |

| CAS Number | 898759-27-8 |

| Chemical Name | 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES String | COC1=C(OC)C=C(CC2OCCO2)C=C1 |

| Physical Form | Cream-colored solid / Crystalline powder |

| Target Purity | ≥ 95% - 98% (HPLC) |

| Storage Conditions | Sealed in a dry environment, 2–8°C |

Mechanistic Causality: The Role of the 1,3-Dioxolane Protection

As a Senior Application Scientist, the decision to utilize CAS 898759-27-8 rather than its free aldehyde counterpart is rooted in thermodynamic and kinetic control.

-

Upstream Stability: The 1,3-dioxolane ring is highly resistant to nucleophilic attack, strong bases, and reducing agents (e.g., LiAlH₄, NaBH₄). This allows chemists to perform complex modifications on other parts of a target molecule without prematurely triggering the aldehyde.

-

Controlled Electrophilicity: The acetal can be quantitatively cleaved back to homoveratraldehyde using mild aqueous acid. This controlled release is vital for tandem reactions, such as the Pictet-Spengler cyclization , where the aldehyde must be generated in situ to immediately react with an amine, thereby preventing unwanted side reactions[3][4].

-

Friedel-Crafts Alkylation: Homoveratraldehyde derivatives are also utilized in double ortho Friedel-Crafts alkylations to synthesize dibenzocyclooctadienyl ethers. These are the core structural motifs for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reagents, such as DIBO, which are heavily used in bioconjugation and click chemistry[5][6].

Experimental Workflow: One-Pot Deprotection and Pictet-Spengler Cyclization

The following protocol details the conversion of CAS 898759-27-8 into a 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold—a core framework found in Amaryllidaceae alkaloids like Cherylline[3]. This protocol is designed as a self-validating system.

Step 1: Acetal Cleavage (Deprotection)

-

Action: Dissolve CAS 898759-27-8 (1.0 eq) in a biphasic solvent mixture of Tetrahydrofuran (THF) and 1M aqueous HCl (1:1 v/v). Stir vigorously at 25°C for 2 hours.

-

Causality: The mild Brønsted acid selectively protonates the dioxolane oxygen, facilitating the expulsion of ethylene glycol and liberating the reactive homoveratraldehyde. THF ensures the hydrophobic acetal remains fully solvated, while water drives the hydrolysis equilibrium forward.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a new UV-active spot with a lower Rf confirms deprotection. A quick ¹H NMR of an organic aliquot will reveal a distinct, sharp aldehyde proton singlet at ~9.7 ppm .

Step 2: Imine Condensation (Schiff Base Formation)

-

Action: Neutralize the aqueous layer mildly with saturated NaHCO₃. Add the target primary amine (e.g., a dopamine derivative, 1.05 eq) and anhydrous MgSO₄ (3.0 eq). Stir for 4 hours at room temperature.

-

Causality: The primary amine acts as a nucleophile, attacking the newly unmasked electrophilic carbonyl carbon. MgSO₄ acts as a chemical desiccant, sequestering the water generated during the condensation to push the equilibrium entirely toward the imine (Schiff base) intermediate[3].

Step 3: Acid-Catalyzed Cyclization

-

Action: Filter off the MgSO₄. Add Trifluoroacetic Acid (TFA) (2.0 eq) to the filtrate and elevate the temperature to 60°C for 12 hours.

-

Causality: TFA serves a dual purpose: it protonates the imine nitrogen (drastically increasing the electrophilicity of the imine carbon) and provides the acidic environment necessary for the intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the phenethylamine attacks the imine carbon, closing the piperidine ring to finalize the THIQ scaffold.

-

Self-Validation Check: LC-MS (ESI+) analysis of the crude mixture will show the disappearance of the imine mass and the emergence of the target THIQ mass ([M+H]⁺).

Visualizations of Logical Relationships & Workflows

Below are the structural logic and quality control workflows mapped out using Graphviz.

Synthetic pathway from CAS 898759-27-8 to THIQ via Pictet-Spengler cyclization.

Analytical validation and quality control workflow for CAS 898759-27-8.

References

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: Biomacromolecules / ResearchGate URL:[Link]

-

A Brief Review of Cherylline Synthesis Title: A brief review of Cherylline synthesis Source: ResearchGate URL:[Link]

Sources

Functionalization of 1,2-Dimethoxybenzene: A Technical Guide to Electrophilic Aromatic Substitution

Executive Summary

Veratrole (1,2-dimethoxybenzene) is a highly versatile, electron-rich aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) such as verapamil, donepezil, and papaverine 1. The presence of two adjacent methoxy groups strongly activates the benzene ring toward Electrophilic Aromatic Substitution (EAS). This whitepaper provides drug development professionals and synthetic chemists with an authoritative breakdown of the mechanistic regioselectivity, quantitative data, and self-validating experimental protocols for the functionalization of veratrole derivatives.

Mechanistic Foundations of Regioselectivity

The reactivity of veratrole is governed by the synergistic electron-donating (+M mesomeric) effects of its two methoxy groups. While both groups weakly withdraw electrons via induction (-I effect), the resonance donation overwhelmingly dominates, rendering the ring highly nucleophilic.

In a perfectly symmetric 1,2-dimethoxybenzene molecule, the available positions for electrophilic attack are C3, C4, C5, and C6. Due to symmetry, C3 is equivalent to C6, and C4 is equivalent to C5. Both the C3 and C4 positions are activated (ortho to one methoxy group and para to the other). However, EAS reactions on veratrole are highly regioselective for the C4 position .

Density Functional Theory (DFT) calculations and Intrinsic Reaction Coordinate (IRC) diagrams reveal the causality behind this selectivity: attack at the C4 position is thermodynamically and kinetically favored because the C3 position suffers from severe steric hindrance caused by the adjacent, bulky methoxy group 2.

Regioselectivity in veratrole EAS governed by steric hindrance at C3.

Key EAS Transformations on Veratrole

A. Halogenation (Bromination)

Direct bromination of highly activated rings with elemental bromine (

B. Friedel-Crafts Acylation

The synthesis of acetoveratrone (3,4-dimethoxyacetophenone) is achieved via Friedel-Crafts acylation. Historically, this required stoichiometric amounts of corrosive homogeneous Lewis acids (e.g.,

C. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group to electron-rich arenes. It utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (

Quantitative Reaction Data

The following table summarizes the optimized parameters and quantitative outcomes for the primary EAS transformations of 1,2-dimethoxybenzene.

| Reaction Type | Reagents / Catalyst | Optimal Temp | Major Product | Yield | Regioselectivity (C4:C3) |

| Bromination | 25°C (RT) | 4-Bromoveratrole | 93 - 99% | > 99:1 | |

| Acylation | Acetic Anhydride, ZSM-5 Zeolite | 60 - 100°C | Acetoveratrone | ~ 85% | > 95:5 |

| Formylation | DMF, | 0°C to 18°C | Veratraldehyde | 88 - 92% | > 98:2 |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progression before proceeding to subsequent steps.

Vilsmeier-Haack formylation workflow and critical side-reaction pathways.

Protocol A: Eco-Friendly Regioselective Bromination

Objective: Synthesize 4-bromoveratrole without the use of elemental bromine or heavy metal catalysts.

-

Reagent Preparation: Dissolve 2.0 mmol of veratrole and 2.2 mmol of

in 4 mL of glacial acetic acid.-

Causality: Acetic acid acts as both the solvent and a mild proton source, facilitating the in situ oxidation of bromide ions to electrophilic bromine.

-

-

Oxidant Addition: Slowly add 2.2 mmol of 30%

dropwise over 10 minutes while maintaining the flask at room temperature.-

Causality: Dropwise addition prevents thermal runaway. Maintaining RT prevents the formation of 4,5-dibromoveratrole.

-

-

Self-Validation Check (In-Process): After 4 hours, sample the mixture and run a Gas Chromatography (GC) or TLC assay.

-

Validation Criteria: The reaction is complete when the veratrole peak disappears, indicating >93% conversion.

-

-

Workup: Quench the reaction with saturated sodium thiosulfate to neutralize unreacted peroxides/bromine. Extract with ethyl acetate, wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Vilsmeier-Haack Formylation to Veratraldehyde

Objective: Synthesize 3,4-dimethoxybenzaldehyde while suppressing polymeric side reactions.

-

Vilsmeier Reagent Formation: In a flame-dried, nitrogen-purged flask, add 1.2 equivalents of anhydrous DMF to anhydrous Dichloromethane (DCM). Cool to 0°C using an ice bath. Slowly add 1.2 equivalents of

dropwise.-

Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control (≤ 18°C) prevents the violent decomposition of the Vilsmeier reagent 5.

-

-

Electrophilic Attack: Dissolve 1.0 equivalent of veratrole in DCM and add it dropwise to the Vilsmeier reagent at 0°C. Allow the mixture to slowly warm to room temperature and stir for 2-5 hours.

-

Causality: Slow addition ensures a low concentration of the electrophile relative to the substrate, kinetically favoring the 4-position and preventing di-formylation.

-

-

Self-Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3).

-

Validation Criteria: Look for the disappearance of the veratrole spot and the appearance of a UV-active spot with a lower Rf value (the iminium salt/aldehyde).

-

-

Hydrolysis & Workup: Pour the reaction mixture over crushed ice and add saturated aqueous sodium acetate (

). Stir vigorously for 1 hour.-

Causality:

acts as a mild base to hydrolyze the iminium salt intermediate into the final aldehyde without causing the cleavage of the methoxy ether bonds. Extract with DCM and purify via distillation or recrystallization.

-

References

-

Erowid. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.[Link]

-

Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5.[Link]

-

Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds.[Link]

-

Scirp.org. SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach [scirp.org]

- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [erowid.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: The Strategic Use of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene in Advanced Organic Synthesis

Executive Summary

The compound 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (commonly referred to as homoveratraldehyde ethylene acetal) is a critical synthetic intermediate in the pharmaceutical and fine chemical industries. It serves as the thermodynamically stable, protected surrogate for 3,4-dimethoxyphenylacetaldehyde (homoveratraldehyde). Because free homoveratraldehyde is notoriously susceptible to rapid oxidation, polymerization, and base-catalyzed resinification, masking the reactive aldehyde moiety within a 1,3-dioxolane ring enables complex downstream functionalizations[1]. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this acetal in the synthesis of isoquinoline alkaloids, neurotransmitter analogs (such as L-DOPA), and complex lignin-derived monomers.

Chemical Profile & Mechanistic Rationale (Causality in Design)

The Problem with Free Homoveratraldehyde

Homoveratraldehyde possesses highly electron-donating methoxy groups on the aromatic ring, which significantly lower the pKa of the

The 1,3-Dioxolane Solution

Converting the aldehyde to 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene effectively neutralizes the electrophilicity of the carbonyl carbon and sterically shields the

-

Base Stability: The acetal is completely inert to strong bases (e.g., LDA, NaH), Grignard reagents, and nucleophiles, allowing for aggressive carbon-carbon bond-forming reactions on other parts of the molecule.

-

Controlled Lability: The 1,3-dioxolane ring is highly sensitive to aqueous acid. It can be cleaved in situ using dilute HCl or p-toluenesulfonic acid (p-TsOH), releasing the reactive aldehyde exactly when needed—such as immediately prior to an intramolecular Pictet-Spengler cyclization[2].

Mechanism of acid-catalyzed deprotection and subsequent Pictet-Spengler cyclization.

Key Synthetic Applications

Isoquinoline Alkaloid Synthesis

The synthesis of naturally occurring alkaloids such as papaverine, tetrahydropapaverine, and cherylline heavily relies on the controlled release of homoveratraldehyde. In the synthesis of cherylline analogs, the acetal is utilized to protect the formyl functionality during aggressive bromine-lithium exchange and alkylation steps. Once the carbon skeleton is assembled, acid-catalyzed deprotection yields the free aldehyde, which immediately condenses with an amine to form an imine, followed by cyclization to the tetrahydroisoquinoline core[2].

Synthesis of L-DOPA and Dopamine Derivatives

In the industrial synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), homoveratraldehyde is a primary building block. By utilizing the stable acetal, chemists can perform Strecker-type cyanohydrin reactions or cross-coupling reactions without the yield-destroying side reactions typical of the free aldehyde[3]. The acetal allows for the safe stockpiling of the precursor, which is subsequently hydrolyzed and reacted with ammonium chloride and sodium cyanide to form the amino nitrile intermediate[3].

Lignin Depolymerization Trapping

In green chemistry, the diol-stabilized acidolysis of lignin utilizes ethylene glycol to trap reactive aldehydes formed during the cleavage of

Quantitative Data: Free Aldehyde vs. Acetal

The following table summarizes the operational advantages of utilizing the acetal protection strategy compared to using free homoveratraldehyde in complex multi-step syntheses.

| Parameter | Free Homoveratraldehyde | 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene | Causality / Note |

| Storage Stability (25°C) | < 48 hours (requires neat storage at -20°C) | > 12 months (room temperature) | Acetal prevents auto-oxidation and self-aldol condensation. |

| Stability to Strong Base | Degrades instantly (resinification) | 100% Stable | Absence of electrophilic carbonyl prevents nucleophilic attack. |

| Yield in Pictet-Spengler | 35 - 45% (due to side reactions) | 85 - 92% (via in situ deprotection) | Controlled release of aldehyde prevents premature polymerization[2]. |

| Lignin Acidolysis Monomer Yield | ~10% (severe condensation) | > 80% (when trapped as acetal) | Ethylene glycol stabilization prevents repolymerization of cleaved fragments[1]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (Protection)

Objective: Convert unstable homoveratraldehyde into its stable ethylene acetal.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagents: Add 3,4-dimethoxyphenylacetaldehyde (50.0 g, 277 mmol), anhydrous ethylene glycol (34.4 g, 554 mmol, 2.0 eq), and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol, 1 mol%) to 250 mL of anhydrous toluene[1].

-

Reaction: Heat the mixture to reflux (approx. 110°C). Water generated from the condensation will azeotropically distill and collect in the Dean-Stark trap.

-

Validation Checkpoint 1 (TLC): After 4 hours, check the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (

, UV active, stains dark with 2,4-DNPH) should be completely consumed, replaced by the acetal ( -

Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with 100 mL of saturated aqueous

. Causality: Failure to neutralize the acid before concentration will result in reverse hydrolysis during solvent evaporation. -

Isolation: Wash with brine, dry over anhydrous

, and concentrate under reduced pressure. The product is obtained as a pale yellow oil (Yield: >90%).

Protocol B: In Situ Deprotection and Pictet-Spengler Cyclization

Objective: Utilize the acetal for the synthesis of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline core.

-

Reagents: Dissolve the amine precursor (e.g., homoveratrylamine, 10.0 mmol) and 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (10.5 mmol) in 50 mL of ethanol.

-

Deprotection/Condensation: Add 10 mL of 2M aqueous HCl dropwise at room temperature. Stir for 2 hours.

-

Causality: The aqueous acid hydrolyzes the acetal to the aldehyde, which immediately reacts with the amine to form an imine. The continuous consumption of the aldehyde by the amine drives the equilibrium forward and prevents aldehyde self-condensation[2].

-

-

Cyclization: Heat the mixture to 60°C for 12 hours to promote the intramolecular electrophilic aromatic substitution (Pictet-Spengler cyclization).

-

Validation Checkpoint 2 (pH & Solubility): Upon completion, cool the mixture and adjust the pH to 10 using 10% aqueous NaOH. The product will precipitate or phase-separate as a free base.

-

Purification: Extract with dichloromethane (

mL), dry over

Synthetic workflow from unstable homoveratraldehyde to complex alkaloid targets.

References

-

[4] HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. Google Patents. Available at:

-

[1] Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin. Part 1: Kinetics of the formation of enol ether from non-phenolic C6-C2 type model compounds. ResearchGate. Available at: [Link]

-

[3] EP0357565A2 - New process for the synthesis of the levodopa. European Patent Office / Google Patents. Available at:

-

A brief review of Cherylline synthesis. ResearchGate / Targets in Heterocyclic Systems. Available at:[Link]

-

[2] The Alkaloids: Chemistry and Pharmacology, Volume 31. EPDF. Available at:[Link]

Sources

protocol for the deprotection of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane

Protocol for the Mild Deprotection of 2-(3,4-Dimethoxybenzyl)-1,3-dioxolane to Regenerate Homoveratraldehyde

Executive Summary

The deprotection of 2-(3,4-dimethoxybenzyl)-1,3-dioxolane to yield 3,4-dimethoxyphenylacetaldehyde (commonly known as homoveratraldehyde) presents a unique synthetic challenge. While 1,3-dioxolanes are highly robust under basic, nucleophilic, and reductive conditions, they are classically cleaved using aqueous acid[1]. However, homoveratraldehyde is a notoriously sensitive molecule. The combination of an electron-rich aromatic ring and unhindered alpha-protons makes the product highly susceptible to aldol condensation, auto-oxidation, and polymerization under standard acidic conditions (e.g., HCl or H₂SO₄).

This application note details field-proven, chemoselective protocols—specifically PPTS-catalyzed transacetalization and Iodine-catalyzed cleavage—designed to maximize yield while preserving the structural integrity of this sensitive aldehyde.

Mechanistic Rationale & Substrate Vulnerabilities

To design a successful deprotection protocol, one must understand the causality of the substrate's degradation. When the 1,3-dioxolane ring is protonated and opens to form an oxocarbenium ion, the presence of strong acids (pKa < 0) can subsequently enolize the newly formed aldehyde. This enol rapidly attacks another protonated aldehyde molecule, leading to irreversible aldol oligomerization.

To circumvent this, we rely on transacetalization . By utilizing a large excess of acetone containing a small amount of water, acetone acts as both the solvent and the electrophilic acceptor for the liberated ethylene glycol. This drives the equilibrium forward without requiring a high concentration of water or strong acid[2].

Using a mild acid like Pyridinium p-toluenesulfonate (PPTS, pKa ~5.2) provides just enough proton activity to initiate the dioxolane cleavage without triggering the aldol pathway of the product[3]. Alternatively, catalytic molecular iodine (I₂) acts as a soft Lewis acid to activate the acetal under essentially neutral conditions, achieving quantitative conversion rapidly[4].

Mechanistic pathway of mild acetal deprotection avoiding aldehyde enolization.

Comparative Catalyst Analysis

To select the optimal conditions for your specific workflow, consult the quantitative comparison of common deprotection catalysts below:

| Catalyst | Solvent System | Temp | Reaction Time | Degradation Risk | Recommended Use Case |

| 1M HCl | THF / H₂O | 25 °C | 1-2 h | High | Robust substrates only; strictly avoid for homoveratraldehyde[1]. |